molecular formula C20H20N2O11P2 B12377720 Fluorescein-diphosphat (diammonium)

Fluorescein-diphosphat (diammonium)

Cat. No.: B12377720
M. Wt: 526.3 g/mol
InChI Key: RLVSMISHQDPIJA-UHFFFAOYSA-N
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Description

Fluorescein-diphosphat (diammonium) is a fluorogenic substrate commonly used in biochemical assays. It is a derivative of fluorescein, a well-known fluorescent dye. This compound is particularly useful in detecting enzyme activity, especially alkaline phosphatase, due to its ability to produce a fluorescent signal upon enzymatic hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein-diphosphat (diammonium) is synthesized through the reaction of adipic acid dihydrazide and fluorescein isothiocyanate . The reaction conditions typically involve a controlled environment to ensure the purity and stability of the product. The synthesis process includes the following steps:

    Preparation of Adipic Acid Dihydrazide: Adipic acid is reacted with hydrazine to form adipic acid dihydrazide.

    Reaction with Fluorescein Isothiocyanate: The adipic acid dihydrazide is then reacted with fluorescein isothiocyanate to form fluorescein-diphosphat (diammonium).

Industrial Production Methods

Industrial production of fluorescein-diphosphat (diammonium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the product. The compound is typically produced in bulk and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Fluorescein-diphosphat (diammonium) undergoes several types of chemical reactions, including:

    Hydrolysis: Enzymatic hydrolysis by alkaline phosphatase, resulting in the release of fluorescein.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.

Common Reagents and Conditions

    Alkaline Phosphatase: This enzyme catalyzes the hydrolysis of fluorescein-diphosphat (diammonium) to produce fluorescein.

    Buffer Solutions: The reactions are often carried out in buffered solutions to maintain the pH at optimal levels for enzyme activity.

Major Products Formed

The primary product formed from the enzymatic hydrolysis of fluorescein-diphosphat (diammonium) is fluorescein, which exhibits strong fluorescence under specific conditions .

Scientific Research Applications

Fluorescein-diphosphat (diammonium) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of fluorescein-diphosphat (diammonium) involves its hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate groups, resulting in the formation of fluorescein, which emits fluorescence. This fluorescence can be measured to quantify enzyme activity. The molecular targets include the phosphate groups on the fluorescein-diphosphat molecule, and the pathway involves the enzymatic hydrolysis reaction .

Comparison with Similar Compounds

Fluorescein-diphosphat (diammonium) can be compared with other similar compounds such as:

Fluorescein-diphosphat (diammonium) is unique due to its high sensitivity and specificity for alkaline phosphatase, making it a valuable tool in various biochemical and diagnostic applications.

Properties

Molecular Formula

C20H20N2O11P2

Molecular Weight

526.3 g/mol

IUPAC Name

diazanium;(3-oxo-6'-phosphonooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) phosphate

InChI

InChI=1S/C20H14O11P2.2H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;/h1-10H,(H2,22,23,24)(H2,25,26,27);2*1H3

InChI Key

RLVSMISHQDPIJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)(O)O)OC5=C3C=CC(=C5)OP(=O)([O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

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